DGAT1 Inhibition
Hexadecanoic acid, 1-(bromomethyl)-1,2-ethanediyl ester inhibits human recombinant DGAT1 with an IC50 of 1,860 nM [1]. This activity, while modest compared to potent clinical candidates like Pradigastat (IC50 = 57 nM) , provides a useful tool compound for studying DGAT1 function in vitro without the extreme potency that may obscure subtle regulatory mechanisms. In contrast, the non-brominated analog 1,2-dipalmitoyl-sn-glycerol exhibits no reported DGAT1 inhibitory activity and acts as a weak PKC activator . The bromomethyl substitution therefore imparts a distinct pharmacological profile.
vs Pradigastat 57 nM
Non-brominated DAG: no inhibition
| Evidence Dimension | Inhibition of human DGAT1 |
|---|---|
| Target Compound Data | IC50 = 1,860 nM |
| Comparator Or Baseline | Pradigastat (LCQ-908): IC50 = 57 nM; 1,2-Dipalmitoyl-sn-glycerol: no inhibition reported |
| Quantified Difference | Target compound is 32.6-fold less potent than Pradigastat; non-brominated analog shows no measurable inhibition |
| Conditions | Inhibition of N-terminal His6-tagged human recombinant DGAT1 expressed in insect cell membrane using [1-14C]decanoyl-CoA substrate by phospholipid flash plate assay. |
Why This Matters
This activity profile supports its use as a moderate-affinity probe for DGAT1, enabling mechanistic studies where ultra-potent inhibitors may mask physiological regulation.
- [1] BindingDB. (n.d.). BDBM50394733 (CHEMBL2165812) Affinity Data: IC50 = 1.86E+3 nM for human DGAT1. View Source
